Lipophilicity (logP) Differentiates This Compound from H-, Naphthyl, and Cyclopentyl Analogs
The computed octanol-water partition coefficient (logP) for the target compound (ZINC49549869) is 3.38 [1]. This value sits in an intermediate range compared to three close analogs: the des-fluoro phenyl analog (ZINC157653, logP ~2.8), the naphthyl analog (C24H29N3O2, logP estimated ~4.5+), and the cyclopentyl amide analog (ZINC000028464438, logP estimated ~2.5) [1][2]. A logP of 3.38 falls within the optimal range (1–4) for oral absorption and blood-brain barrier permeability according to Lipinski's and Wager's rules [3].
| Evidence Dimension | logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.38 (ZINC49549869) |
| Comparator Or Baseline | Des-fluoro phenyl analog: logP ~2.8 (ZINC157653); Naphthyl analog: logP ~4.5+ (estimated); Cyclopentyl amide analog: logP ~2.5 (estimated) |
| Quantified Difference | ΔlogP = +0.6 vs. des-fluoro phenyl; ΔlogP = −1.1+ vs. naphthyl; ΔlogP = +0.9 vs. cyclopentyl amide |
| Conditions | Computed values from ZINC15 database using XlogP3 algorithm |
Why This Matters
A logP of 3.38 positions this compound for balanced permeability and solubility, whereas the naphthyl analog risks aggregation-based false positives due to excessive lipophilicity, and the cyclopentyl analog may suffer from limited membrane penetration.
- [1] ZINC49549869, ZINC15 Database, UCSF. Available at: https://zinc.docking.org/substances/ZINC000049549869/ (Accessed 2026-05-10). View Source
- [2] ZINC157653, ZINC15 Database, UCSF. Available at: https://zinc15.docking.org/substances/ZINC000000157653/ (Accessed 2026-05-10). View Source
- [3] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. View Source
